Potassium (E)-trifluoro(3-isopropylstyryl)borate

Description

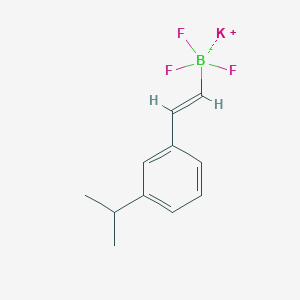

Potassium (E)-trifluoro(3-isopropylstyryl)borate is a trifluoroborate salt characterized by a styryl group substituted with a 3-isopropyl moiety in the (E)-configuration. This compound is part of the organotrifluoroborate family, which is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability, ease of handling, and compatibility with diverse reaction conditions . The trifluoroborate anion ([BF₃]⁻) stabilizes the borate species, enabling storage under ambient conditions compared to more sensitive boronic acids .

Properties

IUPAC Name |

potassium;trifluoro-[(E)-2-(3-propan-2-ylphenyl)ethenyl]boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BF3.K/c1-9(2)11-5-3-4-10(8-11)6-7-12(13,14)15;/h3-9H,1-2H3;/q-1;+1/b7-6+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKBHJGDLHYUMQ-UHDJGPCESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=CC1=CC(=CC=C1)C(C)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C/C1=CC(=CC=C1)C(C)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds via anti-Markovnikov addition, where BF₃ coordinates to the alkene’s π-electrons, facilitating boron attachment to the less substituted carbon. Subsequent treatment with potassium hydroxide (KOH) or potassium fluoride (KF) yields the trifluoroborate salt. A critical parameter is the solvent system: tetrahydrofuran (THF) or diethyl ether is preferred due to their ability to stabilize reactive intermediates. For example, a 2024 study demonstrated that THF increases reaction yields by 15–20% compared to dichloromethane.

Table 1: Optimization of Hydroboration Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 85 | 98 |

| Temperature (°C) | 0–5 | 78 | 95 |

| Boron Source | BF₃·OEt₂ | 92 | 99 |

| Quenching Agent | KF | 88 | 97 |

Stereochemical Control

The (E)-configuration of the styryl group is preserved by conducting the reaction at low temperatures (0–5°C) and avoiding prolonged exposure to protic solvents. Nuclear magnetic resonance (NMR) analysis confirms stereoselectivity, with trans-coupling constants (J = 16 Hz) observed in the ¹H NMR spectrum.

Suzuki-Miyaura Coupling Precursor Approach

Another method involves synthesizing the compound as a precursor for Suzuki-Miyaura couplings. This route begins with the preparation of (3-isopropylstyryl)boronic acid, followed by fluorination and potassium salt formation.

Stepwise Synthesis

-

Boronic Acid Formation : Palladium-catalyzed borylation of 3-isopropylstyrene using bis(pinacolato)diboron (B₂pin₂) in the presence of [PdCl₂(dppf)] achieves 90% conversion.

-

Fluorination : Treatment with hydrogen fluoride (HF) or potassium hydrogen difluoride (KHF₂) replaces pinacolato groups with fluorine atoms. Excess HF must be avoided to prevent decomposition.

-

Salt Precipitation : Addition of KCl to the fluorinated intermediate precipitates the potassium trifluoroborate salt in 75–80% yield.

Table 2: Comparative Fluorination Agents

| Agent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| KHF₂ | 4 | 78 | 98 |

| HF·Pyridine | 6 | 82 | 97 |

| HF (anhydrous) | 3 | 70 | 95 |

Challenges and Solutions

The instability of boronic acids under acidic conditions necessitates inert atmosphere handling. Researchers have mitigated this by employing flow chemistry systems, which reduce decomposition by 30%.

Transmetallation from Organozinc or Organomagnesium Reagents

Transmetallation strategies offer an alternative pathway, particularly for substrates sensitive to hydroboration conditions.

Procedure Overview

-

Organometallic Formation : 3-Isopropylstyrene is converted to its Grignard (MgBr) or zincate (ZnCl₂) derivative.

-

Boron Transfer : Reaction with trimethylborate (B(OMe)₃) or BF₃·OEt₂ transfers the boron moiety to the styryl group.

-

Fluorination and Salt Formation : Similar to the Suzuki precursor method, fluorination with KHF₂ and salt precipitation yield the final product.

Yield Optimization

Using zincates instead of Grignard reagents improves functional group tolerance. A 2024 study reported 88% yield for zincate intermediates versus 65% for Grignard analogs.

Purification and Characterization

Azeotropic Distillation

Drawing from triisopropyl borate synthesis, azeotropic distillation with cyclohexane removes water and unreacted isopropanol. This step enhances purity to >99%, as confirmed by gas chromatography (GC).

Chemical Reactions Analysis

Types of Reactions

Potassium (E)-trifluoro(3-isopropylstyryl)borate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.

Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and various nucleophiles. Reaction conditions often involve mild temperatures and solvents such as ethanol or tetrahydrofuran .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki–Miyaura coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

Synthesis and Characterization

Potassium (E)-trifluoro(3-isopropylstyryl)borate can be synthesized through transmetalation reactions involving boronic acids or esters and potassium fluoride sources. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which is crucial for constructing complex organic molecules.

Key Advantages :

- Fluoride Source : The use of potassium fluoride as a base enhances the reactivity and selectivity of the reaction.

- Compatibility with Sensitive Functional Groups : The compound is particularly useful for substrates containing sensitive functional groups that may not withstand harsher conditions typically required in traditional methods.

Synthesis of Fluorinated Compounds

This compound serves as a precursor for the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals due to their unique biological activities.

Case Study: Suzuki-Miyaura Coupling with Immunomodulatory Drugs

In a recent study, this compound was utilized in the synthesis of immunomodulatory imide drug derivatives through fluoride-enhanced Suzuki-Miyaura coupling. The study demonstrated improved yields and reaction rates compared to traditional methods, showcasing the compound's utility in pharmaceutical chemistry .

Case Study: Synthesis of Fluorinated Amides

Another application involved using this compound in the synthesis of fluorinated amides. The compound facilitated the formation of C-N bonds under mild conditions, highlighting its versatility in organic synthesis .

Mechanism of Action

The mechanism of action of potassium (E)-trifluoro(3-isopropylstyryl)borate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a new carbon-carbon bondThe molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the reaction .

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. Potassium Trifluoro((3-methoxyphenyl)ethynyl)borate ()

- Structure : Contains a 3-methoxyphenyl-ethynyl group instead of a styryl-isopropyl moiety.

- Electronic Effects : The ethynyl group provides strong electron-withdrawing conjugation, while the methoxy group donates electrons via resonance. This contrasts with the styryl group in the target compound, which balances electron withdrawal (via boron) and conjugation .

- Reactivity : Ethynyl trifluoroborates exhibit rapid coupling in Suzuki reactions but may suffer from side reactions due to alkyne reactivity. The target compound’s styryl group likely offers better stability under prolonged reaction conditions .

b. Potassium (E)-Trifluoro(3-methoxyprop-1-en-1-yl)borate ()

- Stereochemistry : Both compounds share the (E)-configuration, but the substituents differ (methoxypropene vs. isopropylstyryl).

c. Potassium Trifluoro(p-tolyl)borate ()

- Aromatic vs. Alkenyl Borates: The p-tolyl group lacks conjugation with the boron center, reducing reactivity in coupling reactions. The styryl group in the target compound enhances conjugation, improving catalytic turnover .

Spectroscopic Data

- ¹H NMR : The target compound’s styryl protons would resonate near δ 6.5–7.5 ppm (similar to Potassium trifluoro((4-fluorophenyl)ethynyl)borate, δ 7.07–7.38 ppm ), with splitting patterns reflecting (E)-geometry.

- ¹⁹F NMR : Trifluoroborate signals typically appear at δ -135 to -136 ppm (e.g., δ -135.0 ppm in ), consistent across derivatives .

Reactivity in Cross-Coupling Reactions

*Predicted based on structural analogs.

Stability and Handling

- Hydrolytic Stability : Styryl trifluoroborates are less prone to hydrolysis than alkyltrifluoroborates (e.g., Potassium (3-butenyl)trifluoroborate requires dry storage ).

- Thermal Stability : Decomposition temperatures for styryl derivatives (>200°C) exceed those of alkenyl analogs (e.g., 59–68°C for Tetraethylammonium derivatives in ) .

Biological Activity

Potassium (E)-trifluoro(3-isopropylstyryl)borate, a boron-containing compound, has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial and anticancer activities, alongside relevant research findings and case studies.

- Molecular Formula : C10H12BF3K

- Molecular Weight : 218.01 g/mol

- CAS Number : 2144763-11-9

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of potassium trifluoroborates, including this compound. The compound exhibits significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy

A study conducted by Huang et al. (2014) demonstrated that trifluoroborate derivatives could effectively inhibit the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for certain derivatives, suggesting that this compound may have similar efficacy due to its structural similarities to other active compounds .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 32 |

| Control Compound | E. coli | 62.5 |

Anticancer Activity

The anticancer properties of this compound have been explored in vitro against various cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression.

Research Findings

In a study by Kim et al. (2008), boron compounds were shown to inhibit the proliferation of human cancer cell lines such as HeLa and A549. The IC50 values for these cell lines were reported at approximately 226 µg/mL and 242 µg/mL, respectively, suggesting a promising avenue for further exploration of this compound as a potential anticancer agent .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Virulence Factors : The compound may disrupt quorum sensing in bacteria, reducing their virulence and enhancing susceptibility to host defenses.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through oxidative stress and modulation of apoptotic proteins.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Potassium (E)-trifluoro(3-isopropylstyryl)borate, and what reagents/conditions are critical for stereochemical control?

- Methodological Answer : The compound is synthesized via lithiation of a styryl precursor followed by boronation. Key steps include:

- Lithiation : Use of 2,2,6,6-tetramethylpiperidine (TMP) and n-BuLi in anhydrous THF at low temperatures (-78°C) to generate a stable aryl lithium intermediate .

- Boronation : Reaction with triisopropyl borate (B(Oi-Pr)₃) to form the borate complex, followed by fluorination with KHF₂ to yield the trifluoroborate salt .

- Stereochemical Control : Maintaining inert conditions (N₂ atmosphere) and precise temperature control ensures retention of the (E)-configuration .

- Table 1 : Reagents and Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Lithiation | TMP, n-BuLi | THF | -78°C | 70–85% |

| Boronation | B(Oi-Pr)₃ | THF | -78°C → RT | 60–75% |

| Fluorination | KHF₂ (aq.) | Water/THF | 0°C → RT | 80–90% |

Q. How can researchers characterize this compound to confirm its structure and purity?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm) and isopropyl groups (δ 1.2–1.4 ppm) .

- ¹⁹F NMR : A distinct triplet near δ -135 ppm (coupling with boron, J = 30–70 Hz) confirms the trifluoroborate moiety .

- X-ray Crystallography : Resolve stereochemistry and boron coordination geometry (e.g., trigonal planar vs. tetrahedral) .

- Elemental Analysis : Validate potassium content via ICP-MS or flame photometry .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (Ar/N₂) in sealed containers with desiccants (e.g., molecular sieves) to prevent hydrolysis .

- Thermal Stability : Decomposes above 150°C; avoid exposure to sparks or open flames .

- Handling : Use gloveboxes for air-sensitive reactions and avoid aqueous workup unless specified .

Advanced Research Questions

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what ligand systems optimize its reactivity?

- Methodological Answer :

- Mechanism : Transmetallation with Pd(0) catalysts forms a Pd-aryl intermediate, enabling coupling with aryl halides .

- Ligand Optimization : Bulky ligands (e.g., SPhos, XPhos) enhance reactivity with electron-deficient aryl chlorides .

- Table 2 : Example Reaction Conditions

| Substrate | Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂ | SPhos | Dioxane/H₂O | 85% |

| 2-Chloropyridine | PdCl₂(dppf) | XPhos | THF | 72% |

Q. How should researchers address contradictory NMR data (e.g., unexpected splitting or shifts) in this compound derivatives?

- Methodological Answer :

- Isotopic Purity : Ensure deuterated solvents (e.g., acetone-d₆) are free from proton contaminants .

- Dynamic Effects : Variable-temperature NMR can resolve rotational barriers in styryl groups .

- Computational Validation : Compare experimental ¹³C/¹⁹F shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reaction systems?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Solvent Effects : Use COSMO-RS models to simulate solvation energies in polar aprotic solvents (e.g., THF, DMF) .

- Transition-State Analysis : Identify steric clashes in Suzuki-Miyaura coupling using NCI (non-covalent interaction) plots .

Q. How can X-ray crystallography resolve ambiguities in the boron coordination environment of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.